3-Nitro-2-hydroxy-4-phenylbutiric acid
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Overview
Description
3-Nitro-2-hydroxy-4-phenylbutiric acid is an organic compound with a complex structure that includes a nitro group, a hydroxyl group, and a phenyl group attached to a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-2-hydroxy-4-phenylbutiric acid can be achieved through several methods. One common approach involves the nitration of 2-hydroxy-4-phenylbutiric acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration.
Another method involves the reduction of 3-nitro-2-oxo-4-phenylbutiric acid using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst. This reduction step converts the keto group to a hydroxyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-hydroxy-4-phenylbutiric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous solution.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-nitro-2-oxo-4-phenylbutiric acid.
Reduction: 3-amino-2-hydroxy-4-phenylbutiric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-2-hydroxy-4-phenylbutiric acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-nitro-2-hydroxy-4-phenylbutiric acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl group can form hydrogen bonds with enzymes and proteins, influencing their activity and function. The phenyl group provides hydrophobic interactions that can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Nitro-2-hydroxy-4-phenylbutiric acid can be compared with similar compounds such as:
2-Hydroxy-4-phenylbutiric acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
3-Nitro-4-phenylbutiric acid: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
3-Amino-2-hydroxy-4-phenylbutiric acid: The amino group provides different chemical properties and potential biological activities compared to the nitro group.
Properties
IUPAC Name |
2-hydroxy-3-nitro-4-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-9(10(13)14)8(11(15)16)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXNMHAUBDBGGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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